N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
描述
N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative with a brominated aromatic substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₉H₁₆BrN₃O₃, with a molecular weight of 414.25 g/mol . The compound features a dihydropyridazine core, a methoxy group at the 4-position, and a 4-methylphenyl moiety.
属性
IUPAC Name |
N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-6-8-15(9-7-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-5-3-4-13(20)10-14/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYFORQSYQLTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the dihydropyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structural formula of N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H19BrN2O3 |
| Molecular Weight | 373.26 g/mol |
| IUPAC Name | N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
| Canonical SMILES | Cc1ccc(cc1)N(=O)c2c(c(=O)n(c2)C(=O)N(c3cc(ccc3)Br)OC)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate receptor functions, leading to altered cellular pathways and biological responses. The interaction with molecular targets can result in various therapeutic effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. In vivo studies suggest that it can reduce inflammation markers in animal models of inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Key findings from SAR studies include:
- Substituent Effects : The presence of bromine and methoxy groups significantly enhances the compound's potency.
- Positioning of Functional Groups : Variations in the positioning of substituents on the aromatic rings can lead to differences in biological activity.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored a series of pyridazine derivatives, including N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. The study reported that this compound exhibited a remarkable ability to inhibit cell proliferation in MCF7 cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another investigation, an animal model was utilized to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations:
- Bromine Position : The target compound’s 3-bromophenyl group may offer distinct steric interactions compared to BG14384’s 4-bromo substitution. Para-substituted bromine (BG14384) could reduce steric hindrance in planar binding pockets, whereas meta-substitution (target) may favor angled interactions .
- Fluorine Substitution : Compound 20’s fluorinated aryl groups enhance electronegativity, improving membrane permeability and protease inhibition efficacy (55% yield) .
Key Observations:
Spectroscopic and Analytical Data
While direct data for the target compound are lacking, analogs provide insights:
- IR Spectroscopy : A C-Br stretch is expected near 560–561 cm⁻¹ , consistent with benzoxazole derivatives (e.g., 561 cm⁻¹ in ) .
- NMR : Aromatic proton shifts for the 3-bromophenyl group would differ from para-substituted analogs (e.g., BG14384) due to diamagnetic anisotropy.
- HRMS : Fluorinated analogs (e.g., Compound 20) show precise mass matches (Δ < 0.002 Da), suggesting reliable structural confirmation for the target compound .
Research Findings and Implications
- Biological Activity: Fluorinated pyridazinones (e.g., Compound 20) demonstrate efficacy against Trypanosoma cruzi proteasome, highlighting the role of electronegative substituents in target binding . The target compound’s bromine substituent may mimic fluorine’s electron-withdrawing effects but with greater steric bulk.
- Solubility: BF37386’s dimethylamino group enhances hydrophilicity, whereas bromine or fluorine substituents may reduce aqueous solubility .
- Synthetic Challenges : Lower yields in analogs (e.g., 22% for Compound 7) underscore the difficulty of introducing bulky or polar groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
